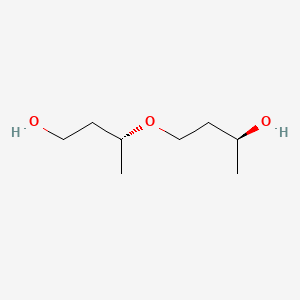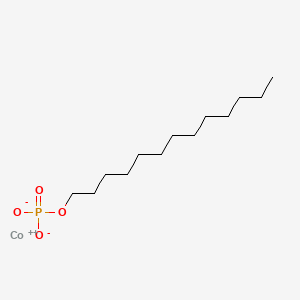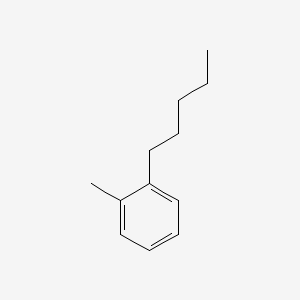
1-Methyl-2-pentylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-pentylbenzene can be synthesized through several methods. One common approach involves the alkylation of toluene with 1-bromopentane in the presence of a strong base such as sodium amide. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic alkylation of toluene with pentene. This process often employs a zeolite catalyst and occurs at elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-pentylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Corresponding alkanes.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
1-Methyl-2-pentylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic hydrocarbons with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 1-Methyl-2-pentylbenzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex. This intermediate then loses a proton to regenerate the aromatic system.
Comparison with Similar Compounds
1-Methyl-3-pentylbenzene: Similar structure but with the pentyl group in the meta position.
1-Methyl-4-pentylbenzene: Similar structure but with the pentyl group in the para position.
1-Methyl-2-ethylbenzene: Similar structure but with an ethyl group instead of a pentyl group.
Uniqueness: 1-Methyl-2-pentylbenzene is unique due to the specific positioning of the methyl and pentyl groups on the benzene ring, which influences its reactivity and physical properties. This positional isomerism can lead to differences in boiling points, solubility, and chemical behavior compared to its isomers.
Properties
CAS No. |
1595-07-9 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
1-methyl-2-pentylbenzene |
InChI |
InChI=1S/C12H18/c1-3-4-5-9-12-10-7-6-8-11(12)2/h6-8,10H,3-5,9H2,1-2H3 |
InChI Key |
NQVHSBDSEAYZOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



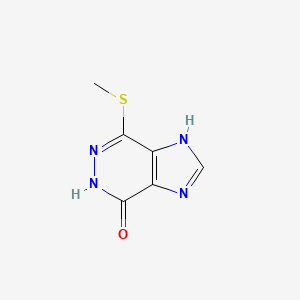

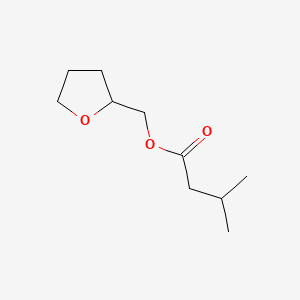
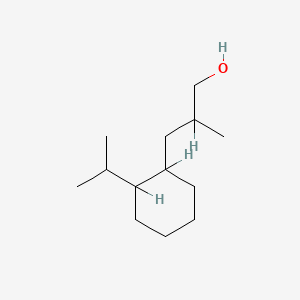





![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B12652033.png)
